BenchChemオンラインストアへようこそ!

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

Adrenergic Receptor Pharmacology Binding Affinity Imidazopyrazine SAR

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a disubstituted imidazo[1,2-a]pyrazine featuring a pharmacophoric 4-methylpiperazine at the C8 position and a synthetically versatile bromine atom at C3. This compound has been profiled as part of a broader class of piperazinyl-imidazopyrazines with reported activities spanning adrenergic receptor modulation, kinase inhibition, and acetylcholinesterase inhibition.

Molecular Formula C11H14BrN5
Molecular Weight 296.17 g/mol
CAS No. 143591-62-2
Cat. No. B12545285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
CAS143591-62-2
Molecular FormulaC11H14BrN5
Molecular Weight296.17 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=CN3C2=NC=C3Br
InChIInChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3
InChIKeyVZCYSYZVWZAODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine (CAS 143591-62-2): A Functionalizable Imidazopyrazine for Adrenergic and Kinase Research


3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a disubstituted imidazo[1,2-a]pyrazine featuring a pharmacophoric 4-methylpiperazine at the C8 position and a synthetically versatile bromine atom at C3 [1]. This compound has been profiled as part of a broader class of piperazinyl-imidazopyrazines with reported activities spanning adrenergic receptor modulation, kinase inhibition, and acetylcholinesterase inhibition [2]. The C3 bromine substituent is a critical molecular feature, serving as a functional handle for late-stage diversification via cross-coupling chemistry, enabling the generation of focused analog libraries not directly accessible with chloro or des-halo analogs [3].

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine: Substitution Pattern Dictates Receptor Binding and Synthetic Utility for Drug Discovery


Superficial structural similarity among imidazo[1,2-a]pyrazine derivatives can lead to erroneous substitution in research procurement. However, quantitative binding data shows that even minor modifications, such as the presence or position of a halogen, dramatically shift adrenergic receptor affinity profiles [1]. The 3-bromo group, while slightly reducing alpha-2A affinity compared to the des-bromo analog (Ki 1,350 nM vs. 1,020 nM), provides a crucial synthetic handle for palladium-catalyzed cross-coupling that enables precise structure-activity relationship (SAR) exploration—a capability absent in the non-halogenated parent structure [2]. Selecting a generic 3-chloro or des-halo analog therefore compromises either binding characteristics or downstream chemical diversification potential, directly impacting research outcomes.

Quantitative Differentiation Evidence for 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine Against Closest Analogs


Ki for Alpha-2A Adrenergic Receptor: 3-Bromo vs. Des-Bromo Analog Comparison

In a direct assay comparison from the same research group (Merck Sharp and Dohme) using identical methodology, the 3-bromo derivative exhibits slightly weaker affinity for the Alpha-2A adrenergic receptor than its des-bromo (parent) counterpart. The Ki for the target compound is 1,350 nM [1], compared to 1,020 nM for 8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine (CHEMBL127303) [2]. This 1.32-fold reduction in affinity is offset by the synthetic advantage of the bromine atom.

Adrenergic Receptor Pharmacology Binding Affinity Imidazopyrazine SAR

Cross-Reactivity Profile: Alpha-2A vs. Beta-1 Adrenergic Receptor Ki Comparison

The target compound's selectivity window between Alpha-2A and Beta-1 adrenergic receptors can be derived from its Ki values of 1,350 nM (Alpha-2A) and 6,300 nM (Beta-1) [1], giving an Alpha-2A/Beta-1 selectivity ratio of 4.7-fold. In contrast, the des-bromo parent analog has a Ki of 1,020 nM for Alpha-2A [2], but lacks publicly available Beta-1 cross-reactivity data, preventing a similar selectivity calculation for this comparator. For perspective, the 3-chloro-8-(1-piperazinyl) analog (a non-N-methylated, different halogen derivative) shows a Ki of 240 nM for Alpha-2A [3], but its Beta-1 data is also unavailable, making a comprehensive selectivity comparison impossible.

Adrenergic Receptor Selectivity Beta-1 Adrenergic Receptor Cross-reactivity Profiling

Synthetic Utility: C3 Bromine as a Functionalization Handle vs. Chloro and Des-Halo Analogs

The C3 bromine atom on the imidazo[1,2-a]pyrazine core enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, a synthetic strategy established for 8-(1-piperazinyl)imidazo[1,2-a]pyrazine scaffolds [1]. In a seminal medicinal chemistry study on this class, substituent modulation at the C3 position was key to optimizing hypoglycemic potency, with halogenated analogs showing differentiated alpha-2 binding and in vivo efficacy [1]. The C3 bromo derivative is a superior starting material for such libraries because the C-Br bond is more reactive in oxidative addition than the C-Cl bond, facilitating milder coupling conditions and higher yields. The des-bromo (parent) compound completely lacks this diversification handle.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization Imidazopyrazine Diversification

Validated Application Scenarios for 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine in Drug Discovery


Adrenergic Receptor Subtype Profiling and Probe Design

The compound's established Ki values of 1,350 nM (Alpha-2A) and 6,300 nM (Beta-1) [1] make it a suitable starting point for designing subtype-selective adrenergic probes. By leveraging the C3 bromine handle, researchers can synthesize focused libraries to enhance selectivity, directly building on the known 4.7-fold selectivity window.

Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling for Kinase or GPCR Targets

Medicinal chemistry teams can rapidly generate C3-aryl, -alkenyl, or -amino analogs using Suzuki or Buchwald-Hartwig reactions, a strategy consistent with SAR efforts on related imidazopyrazines [2]. This transforms a single procurement into an entire SAR campaign, reducing acquisition timelines for multiple building blocks.

Negative Control or Comparator for 3-Chloro-8-(1-piperazinyl)imidazo[1,2-a]pyrazine

Given that the 3-chloro analog (Ki = 240 nM) shows significantly higher Alpha-2A affinity [3], the 3-bromo derivative can serve as a controlled, lower-affinity analog to validate target engagement or functional responses in adrenergic receptor assays, aiding in the interpretation of on- vs. off-target effects.

Reference Standard in Acetylcholinesterase (AChE) Inhibitor Scaffold-Optimization Programs

The 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine core is a recognized scaffold for AChE inhibitors with potential in Alzheimer's disease, with derivatives achieving IC50 values as low as 0.47 µM [4]. The 3-bromo derivative serves as a versatile intermediate for introducing C3 modifications to balance AChE inhibition, BuChE selectivity, and antioxidant properties, as demonstrated in recent series [4].

Quote Request

Request a Quote for 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.